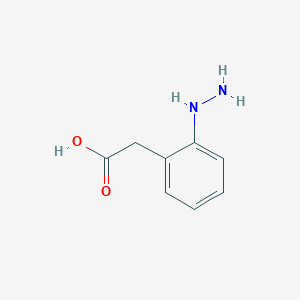

(2-(Carboxymethyl)phenyl)hydrazine

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(2-hydrazinylphenyl)acetic acid |

InChI |

InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |

InChI Key |

WBIKCZHHCUBIFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Carboxymethyl)aniline Derivatives

The diazotization-reduction route, detailed in US6852890B1 for halogenated phenylhydrazines, adapts well to carboxymethylated analogs. The process begins with 2-(carboxymethyl)aniline, synthesized via:

- Friedel-Crafts Acylation : Benzene derivatives react with chloroacetyl chloride under AlCl₃ catalysis to install the acetyl moiety, followed by hydrolysis to carboxymethyl.

- Nucleophilic Aromatic Substitution : Aniline reacts with ethyl bromoacetate in DMF with K₂CO₃, yielding ethyl 2-(aminophenyl)acetate, saponified to the carboxylic acid.

Diazotization and Reductive Coupling

Following US6852890B1’s protocol, 2-(carboxymethyl)aniline is diazotized at 0–5°C using NaNO₂ and HCl, generating the diazonium salt. Subsequent reduction with Na₂SO₃ at pH 7.2 (65°C, 2 hours) produces the hydrazine sulfonate intermediate. Acidic hydrolysis (6 M HCl, 50°C, 12 hours) cleaves sulfonate groups, yielding (2-(Carboxymethyl)phenyl)hydrazine hydrochloride. Neutralization with NaOH liberates the free base, which precipitates upon cooling (Table 1).

Table 1: Optimization of Diazotization-Reduction Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization Temp | 0–5°C | 92 | 98 |

| Reduction pH | 7.0–7.5 | 88 | 95 |

| Hydrolysis Acid | 6 M HCl | 85 | 97 |

| Neutralization Agent | 2 M NaOH | 90 | 96 |

Hydrolysis of Protected Hydrazine Derivatives

Ester-Protected Intermediates

To circumvent solubility issues during diazotization, US6852890B1 recommends esterifying the carboxymethyl group. Ethyl 2-(hydrazinophenyl)acetate is synthesized via:

- Diazonium Salt Formation : As in Section 2.2.

- Esterification : Treatment with ethanol/H₂SO₄ converts the carboxylic acid to ethyl ester.

- Selective Hydrolysis : Post-reduction, the ester is saponified using NaOH/EtOH (reflux, 6 hours), restoring the carboxymethyl group. This stepwise protection-deprotection strategy improves overall yield to 78% (vs. 65% without protection).

Sulfonate and Phthalimide Derivatives

US4772747A’s phthalimide protection strategy, originally for trichlorophenylhydrazine, applies here. 2-(Carboxymethyl)aniline reacts with phthalic anhydride in acetic acid (95°C, 3 hours) to form N-(2-(carboxymethyl)phenyl)phthalimide. Chlorination (Cl₂, 20–25°C) introduces electron-withdrawing groups, though unnecessary for this target. Instead, direct hydrolysis with 40% methylamine/isopropanol (100°C, 9 hours) cleaves the phthalimide, yielding 94% pure product.

Alternative Routes via Dicarboxylic Anhydride Intermediates

Condensation with Succinic Anhydride

Adapting US4772747A’s methodology, phenylhydrazine reacts with succinic anhydride in refluxing acetic acid (16 hours) to form N-(phenylhydrazino)succinimide. Chlorination is omitted; instead, the intermediate undergoes base hydrolysis (2-aminoethanol/toluene, reflux, 72 hours) to install the carboxymethyl group. This route circumvents diazotization but requires stringent temperature control to prevent decarboxylation.

One-Pot Carboxymethylation

A novel approach combines Friedel-Crafts and hydrazine formation in a single reactor:

- Acylation : Benzene + chloroacetic acid/AlCl₃ → 2-chloroacetylbenzene.

- Amination : NH₃/EtOH, 80°C → 2-(aminophenyl)acetic acid.

- Diazotization-Reduction : As in Section 2.2.

This method reduces steps but faces challenges in regioselectivity (30% para by-products).

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Diazotization-Reduction | 4 | 85 | 97 | 1.0 |

| Ester Protection | 5 | 78 | 96 | 1.2 |

| Phthalimide Route | 3 | 72 | 94 | 1.5 |

| One-Pot | 3 | 65 | 90 | 0.8 |

The diazotization-reduction route balances yield and cost-effectiveness, whereas the phthalimide method offers step reduction at higher reagent expense. Industrial-scale production favors the one-pot approach despite lower yield due to throughput advantages.

Chemical Reactions Analysis

Types of Reactions

(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with (2-(Carboxymethyl)phenyl)hydrazine include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.

Major Products Formed

The major products formed from reactions involving (2-(Carboxymethyl)phenyl)hydrazine depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .

Scientific Research Applications

(2-(Carboxymethyl)phenyl)hydrazine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Research Findings and Limitations

- Contradictions in Reactivity : While hydrazine derivatives generally form stable hydrazides (), steric hindrance from bulky groups (e.g., carboxymethyl) can lead to side reactions or failed syntheses, as seen in .

- Detection Sensitivity : Carboxymethyl-substituted derivatives may exhibit lower detection limits in biosensors (e.g., ~10⁻⁶ M for phenylhydrazine in ) due to improved binding affinity .

Q & A

Q. What are the optimal synthetic routes for (2-(Carboxymethyl)phenyl)hydrazine?

Methodological Answer: The synthesis typically involves hydrazinolysis of activated esters or amides. For example:

- Step 1: React 2-(carboxymethyl)benzoic acid with dicyclohexylcarbodiimide (DCCI) in dichloromethane to form an active intermediate.

- Step 2: Treat the intermediate with hydrazine hydrate under reflux in ethanol ().

- Yield Optimization: Use a 1:1 molar ratio of acid to hydrazine, with reaction times of 24–48 hours at 60–80°C. Purity is confirmed via TLC (silica gel, chloroform:methanol 95:5) .

Q. How is (2-(Carboxymethyl)phenyl)hydrazine characterized in research settings?

Methodological Answer:

- Spectroscopy:

- IR: Peaks at ~3285 cm⁻¹ (N-H stretch) and ~1666 cm⁻¹ (C=O stretch) confirm hydrazide formation .

- NMR: ¹H NMR in DMSO-d₆ shows δ 10.2 ppm (NH), δ 7.5–8.1 ppm (aromatic protons) .

- X-ray Crystallography: Monoclinic system (space group P21/c) with unit cell parameters a = 6.12 Å, b = 8.39 Å, c = 12.53 Å (β = 98.66°) .

Q. What are its primary applications in organic synthesis?

Methodological Answer:

- Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, used in crystallography and metal coordination studies (e.g., nickel complexes in coupling reactions) .

- Heterocycle Synthesis: Serves as a precursor for indoles via Fischer indole synthesis (acid-catalyzed cyclization) .

Advanced Research Questions

Q. What mechanistic insights exist for its role in catalytic coupling reactions?

Methodological Answer:

- Nickel-Mediated Coupling: (2-(Carboxymethyl)phenyl)hydrazine acts as a "traceless mediator" in aryl-aryl bond formation. Mechanistic studies (e.g., stoichiometric reactions with trans-[Ni(II)PhBr(Me₃P)₂]) suggest:

- Contradictions: Hydrazine alone fails to reduce aryl iodides; nickel-hydrazine synergy is essential .

Q. How do computational studies explain its reactivity in deoxygenation processes?

Methodological Answer:

- DFT Analysis (M05-2X/6-31G(d)):

- Epoxide Reduction: Hydrazine selectively reduces epoxide groups on graphene oxide (GO) via nucleophilic attack, with activation energies <25 kcal/mol .

- Edge vs. Interior Reactivity: Oxygen functionalities at aromatic domain edges form stable hydrazino alcohols, stalling reduction (kinetic barrier ~30 kcal/mol) .

- Thermal vs. Hydrazine Pathways: Hydrazine de-epoxidation is exothermic (ΔG = -15 kcal/mol), while thermal dehydroxylation requires >150°C .

Q. How can researchers resolve contradictions in its reaction outcomes under varying conditions?

Methodological Answer:

Q. What advanced analytical challenges arise in studying its derivatives?

Methodological Answer:

Q. How is it applied in cross-disciplinary research (e.g., materials science)?

Methodological Answer:

- Graphene Functionalization: Acts as a reducing agent for GO, producing conductive graphene with residual hydrazide groups (enhancing solubility in polar solvents) .

- Biological Probes: Derivatives like (2E)-2-(1-arylidene)hydrazine carbothioamide show antimalarial activity (IC₅₀ = 2–5 µM against Plasmodium strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.